4-Iodo-2-methoxypyrimidin-5-amine
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Overview
Description
4-Iodo-2-methoxypyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C5H6IN3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxypyrimidin-5-amine typically involves the iodination of 2-methoxypyrimidin-5-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methoxypyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation can produce N-oxides .
Scientific Research Applications
4-Iodo-2-methoxypyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methoxypyrimidin-5-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Methoxypyrimidin-4-amine:
Uniqueness
4-Iodo-2-methoxypyrimidin-5-amine is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research fields .
Properties
Molecular Formula |
C5H6IN3O |
---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
4-iodo-2-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C5H6IN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3 |
InChI Key |
YFQAUPWIJYUFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)I)N |
Origin of Product |
United States |
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